4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core substituted with a chloro group at the 4-position and a tosyl group at the 1-position
Mechanism of Action
Target of Action
7-azaindole analogues have been reported to function biologically as p38 map kinase inhibitors .
Mode of Action
The electronic structure of the compound has been calculated by density functional theory (dft) at the blyp level . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .
Biochemical Pathways
Azaindole derivatives are known to affect various biochemical pathways due to their role as p38 map kinase inhibitors .
Pharmacokinetics
It is reported that the compound has high gi absorption and is bbb permeant . It is also reported to be an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 .
Result of Action
7-azaindole analogues have been reported to have antiproliferative activities .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, potentially influencing their function .
Cellular Effects
In cellular contexts, 4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine has been shown to have significant effects. For instance, it has been reported to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, it significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a high kinetic stability, as suggested by a large HOMO–LUMO energy gap .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the chloro and tosyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic or heteroaromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Materials Science: It is explored for its potential in creating novel materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the tosyl group, which can affect its reactivity and applications.
4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine:
Uniqueness
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the chloro and tosyl groups, which confer specific reactivity and potential for diverse applications. The tosyl group, in particular, can enhance the compound’s solubility and stability, making it more suitable for certain industrial and research applications.
Properties
IUPAC Name |
4-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOUGGMZMDZDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429112 | |
Record name | 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-05-1 | |
Record name | 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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